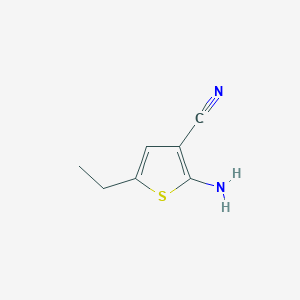

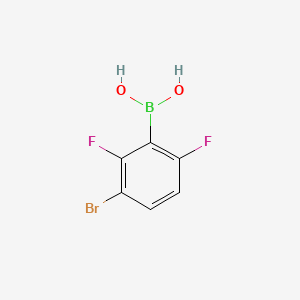

3-Bromo-2,6-difluorophenylboronic acid

Overview

Description

3-Bromo-2,6-difluorophenylboronic acid (3-BDFPA) is a boronic acid derivative that has been studied for its unique properties and potential applications in research and laboratory experiments. It is a highly reactive and versatile molecule, and its ability to form strong covalent bonds with various substrates has made it a useful tool in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Transformations

3-Bromo-2,6-difluorophenylboronic acid is utilized in various synthetic pathways and chemical transformations. For instance, it is employed in the Suzuki reaction, a prominent technique in organic synthesis for creating carbon-carbon bonds. This process is instrumental in synthesizing diverse compounds like 3,5-disubstituted 2-fluoropyridines and 2-pyridones, as demonstrated in studies by Sutherland and Gallagher (2003) (Sutherland & Gallagher, 2003). Similarly, Szumigala et al. (2004) explored the halodeboronation of aryl boronic acids, including variants of difluorophenylboronic acid, to produce compounds like 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).

Spectroscopic and Structural Analysis

Studies have also been conducted on the spectroscopic and structural analysis of compounds similar to this compound. Karabacak et al. (2014) analyzed the spectroscopic properties of 3,5-difluorophenylboronic acid, which shares structural similarities, using techniques like FT-IR, FT-Raman, and NMR (Karabacak et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, compounds derived from boronic acids, including those similar to this compound, have found applications in the development of organic light-emitting diodes (OLEDs). Jadhav et al. (2017) explored the aggregation-induced emission, mechanochromic, and electroluminescence behavior of phenanthroimidazoles, synthesized using the Suzuki cross-coupling reaction involving compounds related to difluorophenylboronic acid (Jadhav et al., 2017).

Catalysis

Arylboron compounds, like this compound, have been identified as effective catalysts in various organic transformations. Ishihara and Yamamoto (1999) discussed the role of arylboron compounds as acid catalysts in organic synthetic transformations, highlighting their utility in diverse chemical reactions (Ishihara & Yamamoto, 1999).

Safety and Hazards

Future Directions

While there are many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Therefore, future research could focus on developing more efficient methods for the protodeboronation of boronic esters like 3-Bromo-2,6-difluorophenylboronic acid.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2,6-difluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as an organoboron reagent, which is a key component in this reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound, being a boronic acid, acts as a formally nucleophilic organic group . It is transferred from boron to palladium, a process that occurs after the oxidative addition of palladium to an electrophilic organic group .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by the compound . This reaction is widely used in organic synthesis, and it involves the coupling of a boronic acid with a halide or pseudo-halide under palladium catalysis . The downstream effects include the formation of carbon–carbon bonds, which are crucial in the synthesis of various organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically and pharmacologically active molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the compound, which is generally environmentally benign, contributes to its efficacy .

Biochemical Analysis

Biochemical Properties

3-Bromo-2,6-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of the boronic acid group with palladium catalysts, facilitating the transfer of organic groups from boron to palladium. The compound’s stability and reactivity under mild conditions make it suitable for various biochemical applications

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s interaction with cellular proteins can lead to changes in cellular metabolism, affecting processes such as cell growth and differentiation . Studies have shown that it can impact the activity of specific enzymes, thereby altering metabolic flux and metabolite levels within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in enzyme inhibition or activation . This interaction can lead to changes in gene expression and cellular responses. The compound’s ability to participate in Suzuki-Miyaura coupling also highlights its role in facilitating the formation of complex organic molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects are often dependent on the concentration and exposure duration of the compound.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that careful dosage control is essential for its safe application in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . Its role in Suzuki-Miyaura coupling reactions underscores its importance in the synthesis of complex organic molecules. The compound’s interactions with metabolic enzymes can lead to changes in metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biochemical activity and effectiveness in various applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. Understanding its localization is essential for elucidating its role in biochemical processes and optimizing its use in research.

Properties

IUPAC Name |

(3-bromo-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPHTXLBAFNMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584262 | |

| Record name | (3-Bromo-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-84-3 | |

| Record name | B-(3-Bromo-2,6-difluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2,6-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)